1-Methyl-4-(pyridin-2-yl)piperazine
Overview
Description
The compound "1-Methyl-4-(pyridin-2-yl)piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . They are also significant in medicinal chemistry for their role as intermediates in the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, where amines attack electrophilic centers to form new bonds. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent were synthesized through the nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Similarly, piperazine-1-yl-1H-indazole derivatives, including those with a pyridin-2-yl group, are synthesized through efficient processes characterized by spectral analysis . The synthesis of complex piperazine derivatives can also involve multi-step reactions, such as electrophilic fluorination, palladium-catalyzed displacement reactions, and reductive amination .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). X-ray crystallography is also used to determine the crystal and molecular structures, providing insights into the conformation and intermolecular interactions of these compounds . Computational methods, such as density functional theory (DFT) calculations, are employed to predict and compare molecular structures and to understand the electronic properties of these molecules .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including N-alkylation and amide hydrolysis, to form new compounds with potential pharmacological activities . The presence of functional groups such as the pyridin-2-yl group can influence the reactivity and the types of chemical transformations that these molecules can undergo. The reactivity of these compounds is also explored in the context of their potential as ligands for biological receptors, such as dopamine receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including "1-Methyl-4-(pyridin-2-yl)piperazine," are closely related to their molecular structure. Techniques like FT-IR, NMR, and MS are used to confirm the structures and properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals are studied using DFT to reveal physicochemical properties such as acidity, basicity, and reactivity . The pharmacological properties, such as antiemetic and analgesic activities, are often determined through pharmacological screening and in vitro receptor binding assays .
Scientific Research Applications
Medicinal Chemistry and Drug Design
1-Methyl-4-(pyridin-2-yl)piperazine derivatives are significant in medicinal chemistry. For example, a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized for potential medicinal applications, characterized by spectral analysis, and subjected to docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Antipsychotic Research
Compounds with the 1-methyl-4-(pyridin-2-yl)piperazine moiety have been investigated as potential antipsychotic agents. For instance, L-745,870, a dopamine D(4) selective antagonist, was studied for its potential in treating schizophrenia without the extrapyramidal side effects common in classical antipsychotic agents. Its metabolism in rats, monkeys, and humans involved N-dealkylation and the formation of a novel mercapturic acid adduct, suggesting unique biotransformation processes (Zhang et al., 2000).
Antineoplastic Applications
Flumatinib, a tyrosine kinase inhibitor with a 1-methyl-4-(pyridin-2-yl)piperazine component, is in clinical trials in China for treating chronic myelogenous leukemia (CML). Its metabolites in human patients were identified to understand its metabolic pathways after oral administration. The study indicated that the parent drug flumatinib was the main form in human plasma, urine, and feces, and it was primarily metabolized by amide bond cleavage (Gong, Chen, Deng, & Zhong, 2010).
Metabolic Studies in Medicinal Chemistry
Studies have shown that compounds containing the unsubstituted 1-methyl-4-(pyridin-2-yl)piperazine moiety can undergo rapid acetylation in rat liver cytosol, leading to high plasma clearance. This finding is significant for developing drugs with optimal metabolic profiles (Rawal, Jones, Payne, & Gardner, 2008).
Antimicrobial Agents
1-Methyl-4-(pyridin-2-yl)piperazine derivatives have been synthesized for their antimicrobial properties. For example, a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed significant antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Analgesic Research
The structural characterization of analgesic isothiazolopyridines containing the 1-methyl-4-(pyridin-2-yl)piperazine moiety has provided insights into their potential as analgesic compounds. These studies help understand the molecular interactions contributing to analgesic activity (Karczmarzyk & Malinka, 2008).
Radiopharmaceuticals
1-Methyl-4-(pyridin-2-yl)piperazine derivatives have been explored in the field of radiopharmaceuticals. For example, a compound synthesized for imaging dopamine D4 receptors was studied using electrophilic fluorination, indicating potential applications in brain imaging and neurological research (Eskola et al., 2002).
Safety And Hazards
Future Directions
Future directions for “1-Methyl-4-(pyridin-2-yl)piperazine” could include further exploration of its potential as a building block in the synthesis of medicinally important active molecules . Additionally, research into its role as a potent and selective α2-adrenergic receptor antagonist could be beneficial .
properties
IUPAC Name |
1-methyl-4-pyridin-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-6-8-13(9-7-12)10-4-2-3-5-11-10/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHKWAZLVNUABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566027 | |
Record name | 1-Methyl-4-(pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridin-2-yl)piperazine | |
CAS RN |
145208-85-1 | |
Record name | 1-Methyl-4-(pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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